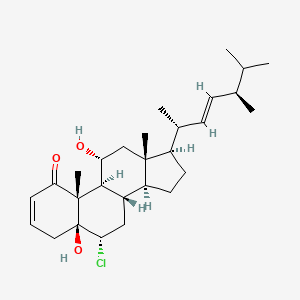

Yonarasterol G

Description

Yonarasterol G is a marine-derived sterol isolated from soft corals of the genus Echinomuricea. These compounds are notable for their anti-inflammatory properties, particularly their inhibition of neutrophil-derived superoxide anions and elastase release, which are critical in inflammatory diseases .

Properties

Molecular Formula |

C28H43ClO3 |

|---|---|

Molecular Weight |

463.1 g/mol |

IUPAC Name |

(5S,6S,8S,9S,10R,11R,13R,14S,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C28H43ClO3/c1-16(2)17(3)9-10-18(4)20-11-12-21-19-14-23(29)28(32)13-7-8-24(31)27(28,6)25(19)22(30)15-26(20,21)5/h7-10,16-23,25,30,32H,11-15H2,1-6H3/b10-9+/t17-,18+,19-,20+,21-,22+,23-,25+,26+,27+,28+/m0/s1 |

InChI Key |

JHCXJIRLSJUGJL-GAOAULHNSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@@H]([C@]4([C@@]3(C(=O)C=CC4)C)O)Cl)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C=CC4)C)O)Cl)O)C |

Synonyms |

yonarasterol G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparison

Yonarasterol G shares a core sterol framework with structurally related compounds, including 6-epi-Yonarasterol B , Yonarasterol B , and Stoloniferone K . Key structural features and spectral data are summarized below:

Table 1: Structural and Spectral Comparison of this compound and Analogues

Key Observations :

- Stereochemical Variations : The configuration at C-6 distinguishes Yonarasterol B and its 6-epi counterpart, impacting their biological activity .

- Functional Group Diversity : The presence of an acetoxy group in 6-epi-Yonarasterol B enhances its polarity compared to Stoloniferone K, which lacks this moiety .

- Spectral Consistency: All compounds exhibit IR absorption near 1670–1680 cm<sup>−1</sup> for conjugated enones, confirming the conserved α,β-unsaturated ketone system .

Bioactivity Comparison

This compound and its analogues exhibit distinct pharmacological profiles due to structural nuances:

Table 2: Bioactivity Profiles of this compound and Analogues

Critical Findings :

- Enhanced Potency of 6-epi-Yonarasterol B : The acetoxy group at C-6 improves binding to neutrophil enzymes, making it 2–3× more potent than Stoloniferone K .

- Stereochemical Impact : The 6-epi configuration in Yonarasterol B analogues increases steric hindrance, slightly reducing efficacy compared to 6-epi-Yonarasterol B .

Q & A

Basic: What are the primary spectroscopic techniques for identifying Yonarasterol G, and how should data be validated?

This compound’s structural elucidation typically involves Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments for proton/carbon assignments), High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, and Infrared (IR) spectroscopy for functional group analysis. Validation requires:

- Cross-referencing spectral data with published analogs (e.g., sterol derivatives) .

- Ensuring purity (>95%) via HPLC-UV/ELSD and comparing retention times with standards .

- Replicating experiments under identical conditions to confirm reproducibility .

Basic: How to design a literature review strategy to contextualize this compound’s bioactivity?

- Step 1 : Use Boolean operators in Google Scholar:

"this compound" AND ("bioactivity" OR "mechanism")to filter studies . - Step 2 : Prioritize primary sources from journals with impact factors >3.0 (e.g., Journal of Natural Products) and exclude preprints .

- Step 3 : Map bioactivity data into a comparative table (e.g., IC50 values across cancer cell lines) to identify knowledge gaps .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

- Variability in experimental models (e.g., cell line specificity, in vivo vs. in vitro).

- Methodological differences (e.g., solvent polarity in assays affecting compound solubility) .

Resolution strategies : - Conduct meta-analysis of dose-response curves from ≥5 independent studies .

- Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines) .

- Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .

Advanced: What experimental design principles optimize this compound’s isolation from natural sources?

- Fractionation Strategy : Use bioassay-guided fractionation with orthogonal chromatographic methods (e.g., silica gel → reverse-phase HPLC) .

- Yield Optimization : Apply Design of Experiments (DoE) to variables like solvent ratio (hexane:EtOAc) and temperature .

- Scalability : Validate scalability by repeating isolation at 10x scale and comparing purity/yield .

Basic: How to assess the ecological relevance of this compound in its native organism?

- Field Sampling : Collect organism specimens across seasons/locations to correlate metabolite abundance with environmental stressors .

- Omics Integration : Pair LC-MS quantification with transcriptomic data to link biosynthesis pathways to ecological triggers (e.g., predator exposure) .

Advanced: What computational methods predict this compound’s molecular targets, and how are false positives mitigated?

- In Silico Workflow :

- Target Prediction : Use SwissTargetPrediction or SEA servers with <i>in vitro</i> bioactivity data as training sets .

- Docking Validation : Perform molecular docking (AutoDock Vina) and prioritize targets with binding energy ≤−7.0 kcal/mol .

- False-Positive Control : Cross-validate hits using cheminformatic tools (e.g., Pharmer) and exclude promiscuous binders .

Basic: What statistical frameworks are essential for analyzing this compound’s dose-response relationships?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism) .

- Quality Criteria : Ensure R² >0.90 and p-value <0.05 for curve significance .

- Outlier Management : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Advanced: How to evaluate this compound’s structural stability under varying pH/temperature conditions?

- Forced Degradation Studies :

- Expose compound to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation via UPLC-MS .

- Use Arrhenius equation to predict shelf-life at 25°C .

- Kinetic Analysis : Calculate t1/2 (half-life) under oxidative stress (H2O2) .

Basic: How to formulate a hypothesis-driven research question about this compound’s mechanism of action?

Apply the PICO Framework :

- P opulation: Cancer cell lines (e.g., MCF-7).

- I ntervention: this compound treatment (5–50 µM).

- C omparison: Untreated controls or positive control (e.g., doxorubicin).

- O utcome: Apoptosis markers (caspase-3 activation) .

Advanced: What strategies validate this compound’s novel biosynthetic pathways in genetically uncharacterized organisms?

- Isotope Labeling : Feed <sup>13</sup>C-acetate precursors and trace incorporation via NMR .

- Gene Cluster Mining : Use antiSMASH or PRISM to predict biosynthetic gene clusters .

- CRISPR-Cas9 Knockout : Silence candidate genes and quantify metabolite depletion via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.